molecular formula C10H5BrN2S B12300773 3-Pyridinecarbonitrile, 6-(5-bromo-2-thienyl)- CAS No. 619334-37-1

3-Pyridinecarbonitrile, 6-(5-bromo-2-thienyl)-

Katalognummer: B12300773
CAS-Nummer: 619334-37-1
Molekulargewicht: 265.13 g/mol
InChI-Schlüssel: ZQTVFNMRRKOPRK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Pyridinecarbonitrile, 6-(5-bromo-2-thienyl)- is a heterocyclic organic compound that features a pyridine ring substituted with a cyano group at the 3-position and a 5-bromo-2-thienyl group at the 6-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarbonitrile, 6-(5-bromo-2-thienyl)- typically involves the following steps:

    Coupling Reaction: The brominated thiophene is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Analyse Chemischer Reaktionen

Types of Reactions

3-Pyridinecarbonitrile, 6-(5-bromo-2-thienyl)- can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: Further coupling reactions can introduce additional substituents to the pyridine or thiophene rings.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups replacing the bromine atom.

Wissenschaftliche Forschungsanwendungen

3-Pyridinecarbonitrile, 6-(5-bromo-2-thienyl)- has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties.

    Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme interactions and other biochemical processes.

Wirkmechanismus

The mechanism of action of 3-Pyridinecarbonitrile, 6-(5-bromo-2-thienyl)- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyano and bromo groups can influence its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Bromo-2-pyridinecarbonitrile: Similar structure but lacks the thienyl group.

    6-Bromo-2-pyridinecarbonitrile: Similar structure but lacks the thienyl group.

    2-Pyridinecarbonitrile: Lacks both the bromo and thienyl groups.

Uniqueness

3-Pyridinecarbonitrile, 6-(5-bromo-2-thienyl)- is unique due to the presence of both the cyano and 5-bromo-2-thienyl groups, which can confer distinct chemical and biological properties compared to its analogs .

Eigenschaften

CAS-Nummer

619334-37-1

Molekularformel

C10H5BrN2S

Molekulargewicht

265.13 g/mol

IUPAC-Name

6-(5-bromothiophen-2-yl)pyridine-3-carbonitrile

InChI

InChI=1S/C10H5BrN2S/c11-10-4-3-9(14-10)8-2-1-7(5-12)6-13-8/h1-4,6H

InChI-Schlüssel

ZQTVFNMRRKOPRK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=NC=C1C#N)C2=CC=C(S2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.